molecular formula C25H17NO7S B281035 Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B281035
M. Wt: 475.5 g/mol
InChI Key: FMWMKCFIOAVLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as MDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDB is a sulfonamide-based compound that has been synthesized using a multi-step process.

Mechanism of Action

The mechanism of action of Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, it is believed that Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate exerts its biological effects by inhibiting the activity of enzymes involved in various cellular processes. The sulfonamide group in Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is thought to be responsible for its enzyme inhibitory activity.
Biochemical and Physiological Effects:
Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to exhibit various biochemical and physiological effects in preclinical studies. Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to exhibit anti-inflammatory properties by inhibiting the activity of enzymes involved in the inflammatory response. Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to exhibit anti-cancer properties by inducing cell death in cancer cells. In addition, Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several advantages for lab experiments. Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a stable compound that can be easily synthesized in large quantities. Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is also soluble in various solvents, making it easy to work with in the lab. However, Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has some limitations for lab experiments. Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a sulfonamide-based compound, which can lead to potential toxicity issues. In addition, the synthesis method for Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is complex and requires expertise in organic chemistry.

Future Directions

Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has potential for further research in various fields. In medicinal chemistry, Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can be further studied for its potential use in the treatment of various diseases. In material science, Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can be used as a building block for the synthesis of new organic semiconductors. In addition, further studies are needed to fully understand the mechanism of action of Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate and its potential toxicity issues.
Conclusion:
Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a sulfonamide-based compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to exhibit anti-inflammatory and anti-cancer properties in various preclinical studies. Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, further studies are needed to fully understand the mechanism of action of Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate and its potential toxicity issues.

Synthesis Methods

Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is synthesized using a multi-step process that involves the reaction of various chemicals, including 2-methyl-1-benzofuran-3-carboxylic acid, anthranilic acid, and sulfuric acid. The synthesis process involves the formation of an intermediate compound, which is then treated with methyl chloroformate to obtain the final product. The synthesis method for Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is complex and requires expertise in organic chemistry.

Scientific Research Applications

Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The sulfonamide group in Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate makes it a potential candidate for the development of new drugs. Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to exhibit anti-inflammatory and anti-cancer properties in various preclinical studies. Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In material science, Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been used as a building block for the synthesis of organic semiconductors.

properties

Molecular Formula

C25H17NO7S

Molecular Weight

475.5 g/mol

IUPAC Name

methyl 5-[(9,10-dioxoanthracen-2-yl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H17NO7S/c1-13-22(25(29)32-2)20-11-14(7-10-21(20)33-13)26-34(30,31)15-8-9-18-19(12-15)24(28)17-6-4-3-5-16(17)23(18)27/h3-12,26H,1-2H3

InChI Key

FMWMKCFIOAVLMP-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)C(=O)OC

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.